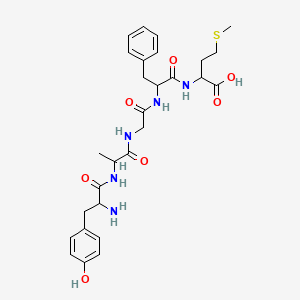

Tyr-D-ala-gly-phe-met

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tyr-D-ala-gly-phe-met est un peptide synthétique composé de cinq acides aminés : tyrosine (Tyr), D-alanine (D-ala), glycine (gly), phénylalanine (phe) et méthionine (met). Ce peptide est connu pour son rôle dans la mimique de la structure et de la fonction des peptides opioïdes naturels, qui sont impliqués dans la modulation de la douleur et d’autres processus physiologiques.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de Tyr-D-ala-gly-phe-met implique généralement la synthèse peptidique en phase solide (SPPS), une méthode qui permet l’ajout séquentiel d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Couplage : Le groupe amine de l’acide aminé entrant est activé à l’aide de réactifs tels que les carbodiimides ou les sels d’uroniums, ce qui facilite la formation d’une liaison peptidique avec le groupe carboxyle de la chaîne croissante.

Déprotection : Les groupes protecteurs des acides aminés sont éliminés à l’aide de réactifs tels que l’acide trifluoroacétique (TFA), ce qui expose les groupes fonctionnels aux réactions ultérieures.

Clivage : Le peptide complet est clivé de la résine à l’aide d’acides forts tels que l’acide fluorhydrique (HF) ou le TFA.

Méthodes de production industrielle

La production industrielle de peptides tels que this compound utilise souvent des synthétiseurs peptidiques automatisés, qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs cycles de synthèse, garantissant un rendement élevé et la pureté du produit final. De plus, la production à grande échelle peut impliquer des techniques de purification telles que la chromatographie liquide haute performance (HPLC) pour isoler le peptide souhaité des sous-produits et des impuretés.

Analyse Des Réactions Chimiques

Types de réactions

Tyr-D-ala-gly-phe-met peut subir diverses réactions chimiques, notamment :

Oxydation : Les résidus de méthionine peuvent être oxydés en méthionine sulfoxyde ou en méthionine sulfone à l’aide d’agents oxydants tels que le peroxyde d’hydrogène.

Réduction : Les ponts disulfures, s’ils sont présents, peuvent être réduits en thiols libres à l’aide d’agents réducteurs tels que le dithiothréitol (DTT).

Substitution : Les résidus d’acides aminés peuvent être substitués par d’autres acides aminés par mutagénèse dirigée ou modification chimique.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène (H2O2) dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP) à pH neutre.

Substitution : Mutagénèse dirigée à l’aide d’amorces spécifiques et d’ADN polymérase.

Principaux produits formés

Oxydation : Méthionine sulfoxyde, méthionine sulfone.

Réduction : Groupes thiols libres provenant des ponts disulfures.

Substitution : Peptides modifiés avec des séquences d’acides aminés modifiées.

Applications de la recherche scientifique

This compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse, la structure et la réactivité des peptides.

Biologie : Étudié pour son rôle dans les voies de signalisation cellulaire et les interactions avec les récepteurs.

Médecine : Exploré pour son potentiel en tant qu’analgésique en raison de ses propriétés de type opioïde, ce qui en fait un candidat pour les thérapies de gestion de la douleur.

Industrie : Utilisé dans le développement de médicaments et d’agents thérapeutiques à base de peptides.

Applications De Recherche Scientifique

Tyr-D-ala-gly-phe-met has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis, structure, and reactivity.

Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

Medicine: Explored for its potential as an analgesic due to its opioid-like properties, making it a candidate for pain management therapies.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mécanisme D'action

Tyr-D-ala-gly-phe-met exerce ses effets en se liant aux récepteurs opioïdes dans le système nerveux central. Ces récepteurs font partie de la famille des récepteurs couplés aux protéines G (RCPG) et comprennent les sous-types mu, delta et kappa. Après la liaison, le peptide active les voies de signalisation intracellulaires qui conduisent à l’inhibition de l’adénylate cyclase, à la réduction des niveaux d’AMPc et à la modulation subséquente des canaux ioniques. Cela se traduit par une diminution de l’excitabilité neuronale et une perception réduite de la douleur.

Comparaison Avec Des Composés Similaires

Composés similaires

Leu-enképhaline : Tyr-gly-gly-phe-leu

Met-enképhaline : Tyr-gly-gly-phe-met

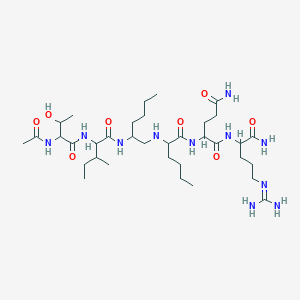

Dermorphine : Tyr-D-ala-phe-gly-tyr-pro-ser-NH2

Dermenkephaline : Tyr-D-met-phe-his-leu-met-asp-NH2

Unicité

Tyr-D-ala-gly-phe-met est unique en raison de la présence de D-alanine, qui améliore sa résistance à la dégradation enzymatique par rapport à son homologue L-alanine. Cette modification augmente la stabilité du peptide et prolonge son activité biologique, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNSNPIYASDSCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)

![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B12112474.png)

![2-[4-(propan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12112479.png)

![4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12112486.png)

![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12112490.png)

![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol](/img/structure/B12112499.png)